

Application Notes and Protocols: Synthesis of Glycosyl Azides from Lactose Octaacetate

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Compound of Interest

Compound Name: *Lactose octaacetate*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycosyl azides are versatile intermediates in carbohydrate chemistry, serving as crucial building blocks for the synthesis of a wide array of glycoconjugates, glycopeptides, and other biologically significant molecules.[1][2] Their utility is particularly pronounced in the realm of "click chemistry," where the azide group readily participates in highly efficient and specific cycloaddition reactions.[1] This application note provides a detailed protocol for the synthesis of hepta-O-acetyl- β -lactosyl azide from the readily available starting material, β -**lactose octaacetate**. The described methodology follows a robust two-step process involving the formation of a glycosyl halide intermediate, followed by a high-yielding azidation reaction under phase-transfer catalysis conditions.

Overall Reaction Scheme:

The synthesis proceeds in two primary stages:

- **Bromination:** β -**Lactose octaacetate** is converted to hepta-O-acetyl- α -lactosyl bromide (acetobromo- α -lactose).
- **Azidation:** The resulting glycosyl bromide is then transformed into hepta-O-acetyl- β -lactosyl azide via a nucleophilic substitution reaction with sodium azide, facilitated by a phase-transfer catalyst.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of hepta-O-acetyl- β -lactosyl azide.

Table 1: Synthesis of Hepta-O-acetyl- α -lactosyl bromide

Parameter	Value	Reference
Starting Material	β -Lactose octaacetate	[2]
Reagent	33% HBr in Acetic Acid	[2]
Solvent	Dichloromethane (CH_2Cl_2)	[1]
Reaction Time	1 hour	[1]
Temperature	Room Temperature	[1]
Yield	93%	[1]

Table 2: Synthesis of Hepta-O-acetyl- β -lactosyl azide via Phase-Transfer Catalysis

Parameter	Value	Reference
Starting Material	Hepta-O-acetyl- α -lactosyl bromide	[2]
Reagents	Sodium Azide (NaN_3), Tetrabutylammonium hydrogen sulfate (TBAHS)	[2]
Solvent System	Dichloromethane and Water	
Reaction Time	Not Specified	
Temperature	Room Temperature	
Yield (two steps)	88-93%	

Experimental Protocols

Protocol 1: Synthesis of Hepta-O-acetyl- α -lactosyl bromide

This protocol is adapted from a procedure for the synthesis of peracetylated lactosyl bromide.

[1]

Materials:

- Per-O-acetylated lactose (β -**lactose octaacetate**)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Hydrobromic acid (33% in acetic acid)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve per-O-acetylated lactose (e.g., 14.2 g, 21 mmol) in anhydrous dichloromethane (63 mL).[1]
- Add hydrobromic acid (33% in acetic acid, 47.9 mL) to the solution.[1]
- Stir the reaction mixture at room temperature for 1 hour.[1]
- After 1 hour, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

- Transfer the mixture to a separatory funnel and wash with brine.[1]
- Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
- Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield hepta-O-acetyl- α -lactosyl bromide as a white solid (e.g., 13.6 g, 93% yield).[1] The product can be used in the next step without further purification.[2]

Protocol 2: Synthesis of Hepta-O-acetyl- β -lactosyl azide via Phase-Transfer Catalysis

This protocol utilizes phase-transfer catalysis for an efficient and high-yielding azidation.

Materials:

- Hepta-O-acetyl- α -lactosyl bromide
- Sodium azide (NaN_3)
- Tetrabutylammonium hydrogen sulfate (TBAHS)
- Dichloromethane (CH_2Cl_2)
- Water
- Round-bottom flask
- Magnetic stirrer

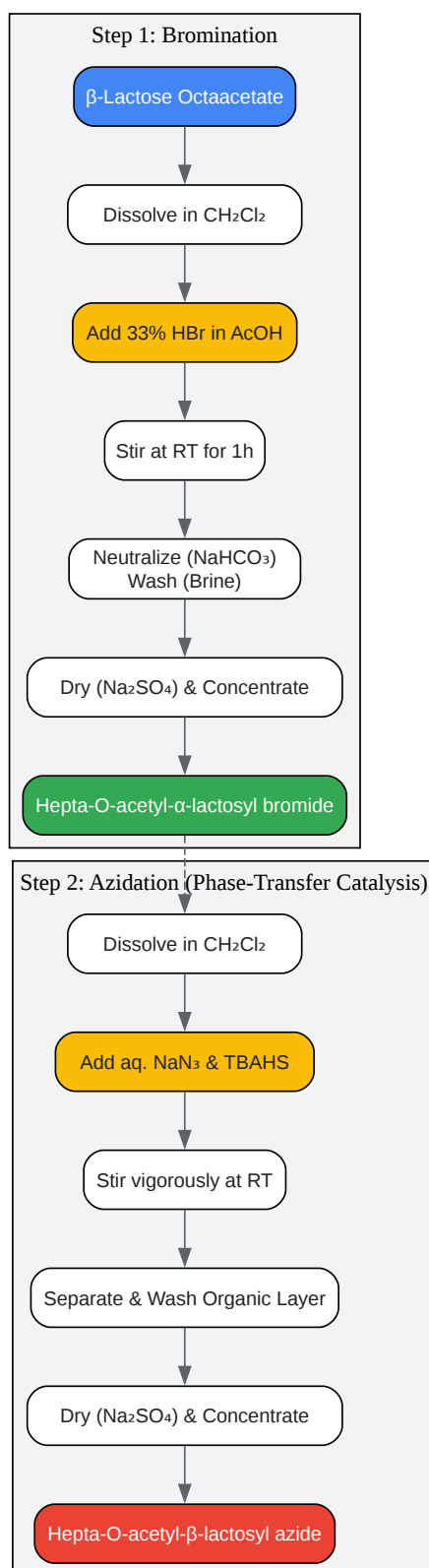
Procedure:

- Dissolve hepta-O-acetyl- α -lactosyl bromide (1 equivalent) in dichloromethane.
- In a separate flask, prepare an aqueous solution of sodium azide.
- Combine the organic solution of the glycosyl bromide with the aqueous solution of sodium azide.
- Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (TBAHS), to the biphasic mixture.

- Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, separate the organic layer.
- Wash the organic layer with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain hepta-O-acetyl- β -lactosyl azide. The combined yield for the two steps (bromination and azidation) is reported to be in the range of 88% to 93%.^[2]

Visualizations

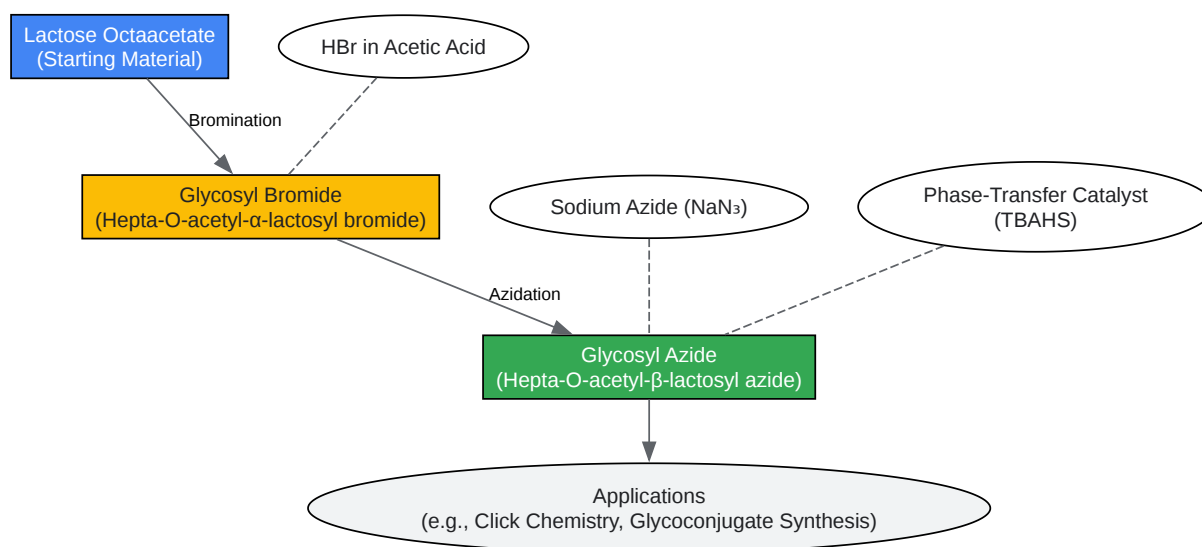
Diagram 1: Experimental Workflow for the Synthesis of Hepta-O-acetyl- β -lactosyl azide



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Caption: Workflow for the two-step synthesis of glycosyl azide.

Diagram 2: Logical Relationship of Components in Glycosyl Azide Synthesis



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Caption: Key components and transformations in the synthesis.

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References

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